molecular formula C13H13F2N3O B7496489 N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7496489
M. Wt: 265.26 g/mol
InChI Key: VTLVUZCTABDYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is known to interact with a specific protein target, which plays a key role in the regulation of cell growth and division. In

Mechanism of Action

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide inhibits the activity of a specific protein target called MDM2, which is known to regulate the activity of a tumor suppressor protein called p53. In normal cells, p53 plays a key role in preventing the development of cancer by inducing cell cycle arrest and apoptosis in response to DNA damage. However, in cancer cells, MDM2 binds to p53 and inhibits its activity, leading to uncontrolled cell growth and division. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide binds to MDM2 and prevents its interaction with p53, leading to the activation of p53 and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. Additionally, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, leading to increased efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide also has some limitations for lab experiments. It is not readily available in the market, and its synthesis requires specialized equipment and expertise. Additionally, its efficacy in vivo has not been extensively studied, and more research is needed to determine its potential use in clinical settings.

Future Directions

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several potential future directions for research. One direction is to study its efficacy in combination with other chemotherapy drugs, which may lead to increased efficacy in cancer treatment. Another direction is to study its potential use in other types of cancer, such as pancreatic cancer and melanoma. Additionally, more research is needed to determine its efficacy in vivo and its potential use in clinical settings.

Synthesis Methods

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide is synthesized through a multi-step process, which involves the reaction of various chemical reagents. The first step involves the synthesis of 3,4-difluorophenylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide. The synthesis of this compound requires specialized equipment and expertise, and it is not readily available in the market.

Scientific Research Applications

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It is known to inhibit the activity of a specific protein target, which is overexpressed in certain types of cancer cells. This protein target plays a key role in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells. N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to be effective against several types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-7-12(8(2)18(3)17-7)13(19)16-9-4-5-10(14)11(15)6-9/h4-6H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLVUZCTABDYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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